molecular formula C6H10ClN3O2 B1330029 (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 6341-24-8

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No. B1330029
CAS RN: 6341-24-8
M. Wt: 191.61 g/mol
InChI Key: QZNNVYOVQUKYSC-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that features an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. This structure is significant in various biological molecules and pharmaceuticals. The compound is closely related to imidazole-based molecules that have been studied for their potential inhibitory activity and synthetic applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole-containing compounds can be complex due to the need to form the imidazole ring and introduce various substituents. In the context of the provided papers, novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates were synthesized and showed potent inhibitory activity in a microsomal assay . Although this does not directly describe the synthesis of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, it provides insight into the synthetic strategies that could be employed for related compounds.

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is crucial for their biological activity. The presence of the imidazole ring in these molecules contributes to their ability to interact with biological targets. For instance, the most promising inhibitor mentioned in the first paper contains an imidazole ring and exhibits significant inhibitory activity, suggesting that the imidazole moiety plays a critical role in the molecule's function .

Chemical Reactions Analysis

Imidazole hydrochloride has been used as a promoter in the synthesis of 2,3-disubstituted-4(3H)-quinazolinone, demonstrating its utility in facilitating multicomponent reactions . This showcases the versatility of imidazole derivatives in chemical reactions, particularly in the formation of multiple bonds between different components. Such reactivity could be relevant when considering the chemical reactions involving (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-based compounds are influenced by the presence of the imidazole ring and its substituents. These properties are important for the compound's stability, solubility, and overall reactivity. While the papers provided do not directly discuss the properties of (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, they do mention the evaluation of related compounds for hepatic stability and mutagenicity, indicating the importance of assessing these properties in drug development .

Scientific Research Applications

Corrosion Inhibition

  • Imidazolium Zwitterions as Corrosion Inhibitors : Novel amino acids-based corrosion inhibitors, derived from imidazoles, were synthesized and showed significant inhibition efficiency for mild steel corrosion. These inhibitors were characterized using electrochemical impedance and potentiodynamic polarization methods, revealing that they act as cathodic or mixed type inhibitors (Srivastava et al., 2017).

Neuroexcitant Synthesis

  • Synthesis of Neuroexcitant Enantiomers : Enantiomerically pure derivatives, structurally related to neuroexcitants like AMPA, were synthesized. These compounds, including variations of the imidazole-based amino acid, were tested for their enantiomeric purity and yield, demonstrating their potential in neurological research (Pajouhesh et al., 2000).

Antitumor and Antimicrobial Applications

  • Farnesyl Protein Transferase Inhibitor : A compound incorporating an imidazole structure, similar to the one , was identified as a potent inhibitor of farnesyl protein transferase, showing significant antitumor effects in vivo (Venet et al., 2003).
  • Thiazolone Derivatives with Anticancer and Antimicrobial Activity : Derivatives of imidazole-based amino acids were synthesized and evaluated for their anticancer and antimicrobial activities, showing high effectiveness against various bacterial and fungal strains as well as human breast cancer cell lines (Pansare et al., 2019).

Radiolabeled Compounds for Imaging

  • Brain Tumor Imaging with Positron Emission Tomography : Enantiomers of a related imidazole-based amino acid were synthesized and evaluated in a rat brain tumor model using positron emission tomography. This study demonstrated the potential of these compounds in providing high tumor uptake and tumor-to-brain ratios, indicating their suitability for brain tumor imaging (McConathy et al., 2010).

Safety And Hazards

The compound is classified as harmful and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “®-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride” and its derivatives may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNNVYOVQUKYSC-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884263
Record name D-Histidine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

CAS RN

6341-24-8
Record name D-Histidine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6341-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidine monohydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Histidine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Histidine, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-histidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HISTIDINE MONOHYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJ15SV8X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.